molecular formula C27H29NO8 B11218776 Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218776
M. Wt: 495.5 g/mol
InChI Key: RTLTYJGHRSIRFV-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate aldehydes and ketones with ammonia or amines.

    Cyclization: Formation of the dihydropyridine ring through cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups such as ethyl, benzodioxol, and dimethoxyphenyl groups.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to tetrahydropyridine or other reduced forms.

    Substitution: Various substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or ligand in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Investigated for its therapeutic effects in various medical conditions.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in biological processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

    Nicardipine: Used in the treatment of hypertension and angina.

Uniqueness

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, which may confer distinct biological activities and applications compared to other dihydropyridines.

Properties

Molecular Formula

C27H29NO8

Molecular Weight

495.5 g/mol

IUPAC Name

diethyl 4-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29NO8/c1-5-33-26(29)19-14-28(13-17-7-9-21(31-3)23(11-17)32-4)15-20(27(30)34-6-2)25(19)18-8-10-22-24(12-18)36-16-35-22/h7-12,14-15,25H,5-6,13,16H2,1-4H3

InChI Key

RTLTYJGHRSIRFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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